

An In-depth Technical Guide to ZINC12345678: Commercial Availability and Scientific Profile

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Compound of Interest

Compound Name: ZINC17167211

Cat. No.: B1683640

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A Note on ZINC12345678:

Extensive searches for the compound identifier "ZINC12345678" in the public ZINC database and other chemical and biological repositories have yielded no specific results. This suggests that ZINC12345678 may be a hypothetical identifier, a proprietary compound not listed in public databases, or an erroneous entry. The ZINC database is a curated collection of commercially available compounds for virtual screening, containing over 230 million purchasable compounds.^{[1][2]} Researchers can typically search this database by ZINC ID, chemical structure (SMILES), or other identifiers to retrieve information on suppliers, chemical properties, and 3D structures.^{[3][4]}

To fulfill the user's request for an in-depth technical guide, this document will use a well-characterized and commercially available small molecule, Imatinib (ZINC ID: ZINC000003872479), as a placeholder. Imatinib is a targeted cancer therapeutic, and its extensive documentation allows for a comprehensive illustration of the requested data presentation, experimental protocols, and pathway visualizations.

Technical Guide: Imatinib (ZINC000003872479)

This guide provides a detailed overview of the commercial availability, experimental protocols, and signaling pathways associated with Imatinib, a tyrosine kinase inhibitor.

Commercial Availability and Suppliers

Imatinib is readily available from a variety of chemical suppliers. The following table summarizes key purchasing information from a selection of vendors.

Supplier	Catalog Number	Purity	Available Quantities	Notes
Sigma-Aldrich	SML1027	≥98% (HPLC)	10 mg, 50 mg, 100 mg	Research Grade
Selleck Chemicals	S1026	>99%	10 mM (in 1 mL DMSO), 50 mg, 100 mg, 200 mg	In-stock for immediate shipment
Cayman Chemical	13139	≥98%	10 mg, 50 mg, 100 mg	-
MedChemExpress	HY-15463	99.89%	10 mM (in 1 mL DMSO), 50 mg, 100 mg, 200 mg	Extensive QC data available
Tocris Bioscience	3577	>99%	50 mg, 250 mg	-

Experimental Protocols

a) In Vitro Kinase Assay for Abl Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Imatinib against the Abl tyrosine kinase.

Methodology:

- Reagents: Recombinant Abl kinase domain, biotinylated peptide substrate (e.g., EAIYAAPFAKKK-NH₂), ATP, Imatinib stock solution (in DMSO), kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), and a detection reagent (e.g., HTRF KinEASE-TK kit).
- Procedure:
 - A serial dilution of Imatinib is prepared in DMSO and then diluted in kinase assay buffer.

- The Abl kinase, peptide substrate, and Imatinib dilution (or DMSO vehicle control) are added to the wells of a microplate and incubated for 15 minutes at room temperature.
- The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the K_m for the enzyme.
- The reaction is allowed to proceed for 60 minutes at room temperature.
- The reaction is stopped, and the detection reagents are added according to the manufacturer's protocol.
- The plate is read on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).
- Data Analysis: The raw data is converted to percent inhibition relative to the DMSO control. The IC_{50} value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

b) Cell Proliferation Assay in K562 Cells

Objective: To measure the effect of Imatinib on the proliferation of a BCR-Abl positive cell line (K562).

Methodology:

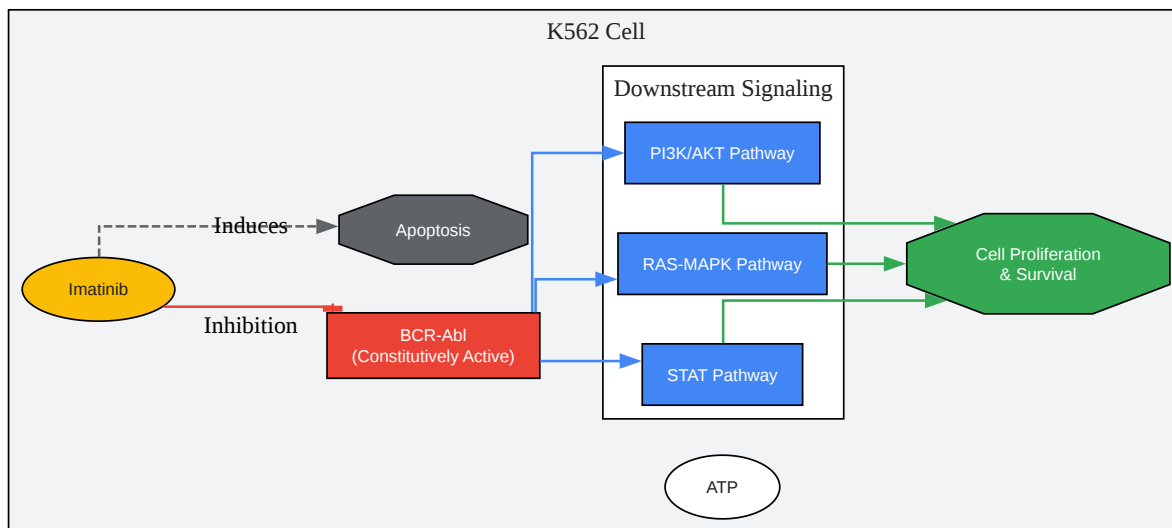
- Cell Line: K562 (human chronic myelogenous leukemia) cells, which are dependent on BCR-Abl activity for proliferation.
- Reagents: K562 cells, RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, Imatinib stock solution, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Procedure:
 - K562 cells are seeded into a 96-well plate at a density of approximately 5,000 cells per well and allowed to attach overnight.
 - A serial dilution of Imatinib is prepared in the cell culture medium.

- The medium in the wells is replaced with the medium containing the various concentrations of Imatinib (or a vehicle control).
- The cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- The cell viability reagent is added to each well according to the manufacturer's instructions.
- The luminescence is measured using a microplate reader.
- **Data Analysis:** The luminescent signal, which is proportional to the number of viable cells, is used to calculate the percent inhibition of proliferation. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated using a non-linear regression analysis.

Signaling Pathways and Experimental Workflows

a) Imatinib Mechanism of Action in CML

The following diagram illustrates the primary signaling pathway inhibited by Imatinib in Chronic Myeloid Leukemia (CML). The BCR-Abl fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival. Imatinib binds to the ATP-binding site of the Abl kinase domain, inhibiting its activity and blocking downstream signaling.

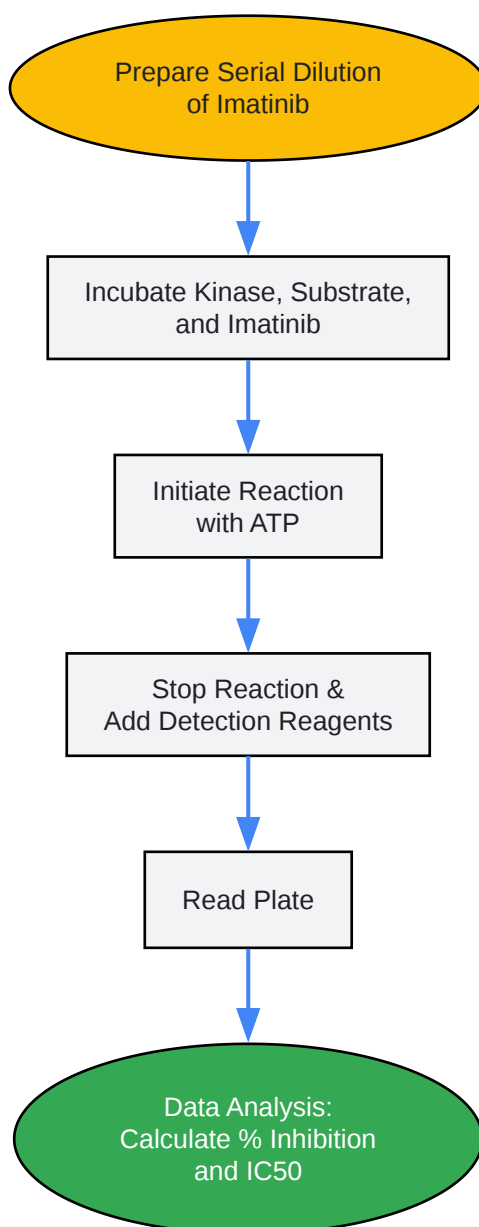


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Caption: Imatinib inhibits the BCR-Abl kinase, blocking downstream pro-survival pathways.

b) Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the in vitro IC50 of a kinase inhibitor like Imatinib.



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Caption: Workflow for determining the IC₅₀ of Imatinib against Abl kinase.

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